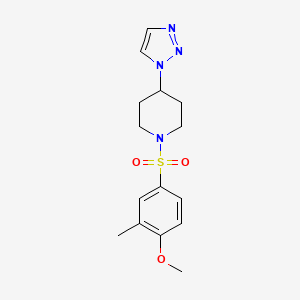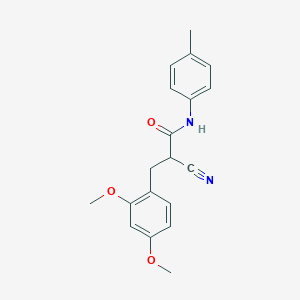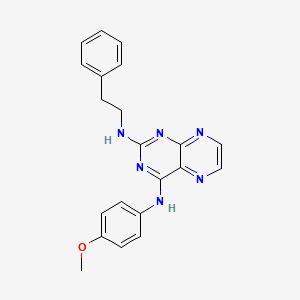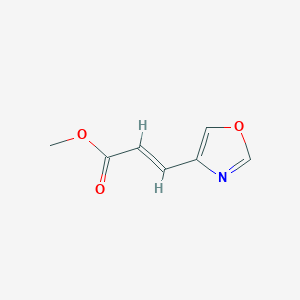
(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, which is a biologically active class of compounds. Although the provided papers do not directly discuss this specific brominated derivative, they do provide insights into the chemistry of related benzoxazolone compounds. For instance, the molecular structure of a similar compound without the bromine substituent has been determined through X-ray diffraction and quantum chemical calculations .
Synthesis Analysis
While the papers do not detail the synthesis of the brominated compound specifically, they do provide information on the chemistry of related structures. For example, the synthesis of oxazoline derivatives from glucopyranose is discussed, which involves the elimination of acetic acid in an acidic medium . This suggests that the synthesis of benzoxazolone derivatives might involve similar elimination reactions or other steps that are characteristic of heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been analyzed using X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most energetically favorable conformer matching the conformation observed in the crystal . This analysis is crucial for understanding the molecular geometry and potential reactive conformations of the brominated derivative.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of the brominated benzoxazolone derivative. However, they do discuss the reactivity of similar compounds, such as the formation of β-D-glucosaminides from oxazoline derivatives . This indicates that benzoxazolone compounds can participate in nucleophilic substitution reactions, which could be relevant for the brominated derivative as bromine is a good leaving group.
Physical and Chemical Properties Analysis
The esterification of 2-benzoxazolon-3-yl-acetic acid with various polyethylene glycols has been studied, resulting in monoesters with different physicochemical properties . This suggests that the physical and chemical properties of benzoxazolone derivatives can be modified through chemical modification, such as esterification. The brominated derivative's properties would likely be influenced by the presence of the bromine atom, which could affect its reactivity, polarity, and interactions with biological molecules.
Applications De Recherche Scientifique
Potential in Ulcerative Colitis
Jilani et al. (2013) synthesized a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid. The compound demonstrated potential in treating ulcerative colitis, indicating the therapeutic promise of benzoxazole derivatives in inflammatory bowel diseases Jilani et al., 2013.
Propriétés
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUVNXWEMZEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)


![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)


![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)


![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)